molecular formula C19H23N5O2 B12169828 N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B12169828
M. Wt: 353.4 g/mol
InChI Key: RIEVWICPKVJGML-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a phenyl group at the 4-position and a carboxamide-linked 2-oxoethylamine moiety. The pyridin-2-ylmethyl group attached to the aminoethyl chain introduces a heteroaromatic component, which may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding interactions.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H23N5O2/c25-18(21-14-16-6-4-5-9-20-16)15-22-19(26)24-12-10-23(11-13-24)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,21,25)(H,22,26)

InChI Key

RIEVWICPKVJGML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminopyridine with an α-bromoketone to form N-(pyridin-2-yl)amides. This reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylases (HDACs), enzymes involved in cancer progression. These interactions lead to the modulation of various signaling pathways, ultimately exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs, based on the provided evidence:

Compound Name/Structure Key Substituents/Modifications Biological Activity/Findings Reference
Target Compound : N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide Pyridin-2-ylmethyl, 4-phenylpiperazine Synthesis method: Reflux of N-chloroacetyl aryl amine with piperazine derivatives .
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide 3-Trifluoromethylphenyl, 2-pyrimidinyl Electronic effects: Trifluoromethyl group enhances metabolic stability and lipophilicity.
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide 3-Fluorophenyl ethyl Potential binding modulation: Fluorine atom may influence target selectivity via steric/electronic effects.
N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (4h) Phenylamino, piperidine (vs. piperazine) Activity: Local anesthetic with lower hepatotoxicity than reference drugs .
2-Oxo-2-(arylamino)ethyl 4-phenylpiperazine-1-carbodithioate (6e) Dithiocarbamate moiety Anticancer: 34.12% cell viability (A-549 lung carcinoma) at 100 μg/mL .
N-{2-oxo-2-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide Tetrahydrobenzothiazolyl Structural feature: Benzothiazole may improve bioavailability via reduced oxidation.

Key Comparison Points:

Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility. In contrast, fluorine (as in ) balances lipophilicity and bioavailability. Dithiocarbamate derivatives (e.g., ) exhibit pronounced anticancer activity, suggesting that sulfur-containing moieties enhance cytotoxicity, though they may also increase toxicity risks.

Synthesis Methods :

  • The target compound shares a synthesis pathway with analogs in , involving condensation of N-chloroacetyl intermediates with piperazine derivatives under reflux conditions. This method is widely applicable to carboxamide derivatives.

For example, compound 6e () demonstrated strong cytotoxicity against lung cancer cells. Local anesthetic activity in phenylamino derivatives () highlights the role of the carboxamide linker in modulating ion channel interactions.

Research Findings and Implications

  • Anticancer Potential: Piperazine derivatives with dithiocarbamate or pyridinyl groups () are promising leads for lung carcinoma, though the target compound’s pyridin-2-ylmethyl group may offer a balance between potency and safety.
  • Antiviral Applications : Piperazine-containing compounds in showed high docking scores against viral targets, suggesting the target compound’s structural flexibility could be leveraged in antiviral drug design.
  • Toxicity Considerations : Substituents like trifluoromethyl or fluorine () improve drug-like properties but require careful optimization to avoid off-target effects.

Biological Activity

N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide, also known by its chemical structure and various identifiers, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular features:

  • Molecular Formula : C17H19N3O3
  • Molecular Weight : 313.35 g/mol
  • IUPAC Name : this compound

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. A study synthesized several derivatives and assessed their effectiveness against seizures using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, many derivatives showed significant activity in these models, suggesting that similar piperazine-based structures may possess anticonvulsant effects .

Inhibition of Viral Replication

Another area of interest is the compound's potential antiviral activity. A study on related piperazine derivatives demonstrated their ability to inhibit Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication. The derivatives exhibited low micromolar inhibitory concentrations (IC50), indicating promising antiviral properties . This suggests that this compound may share similar mechanisms.

The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes:

  • Piperazine Ring Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating neurotransmission and contributing to anticonvulsant effects.
  • Enzyme Inhibition : The presence of the 2-pyridinylmethyl group may enhance binding affinity to target enzymes such as NS5B polymerase, leading to effective inhibition of viral replication.

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultsReference
AnticonvulsantMES/PTZEffective in multiple seizure models
AntiviralHCV NS5B PolymeraseIC50 values in low micromolar range
NeurotoxicityRotarod TestLow neurotoxicity observed

Case Study: Anticonvulsant Screening

In a significant study, a series of piperazine derivatives were synthesized and screened for anticonvulsant activity. The most effective compounds were identified based on their performance in animal models. Notably, the compound with a similar structure to this compound was among those that demonstrated substantial anticonvulsant effects without significant neurotoxicity .

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